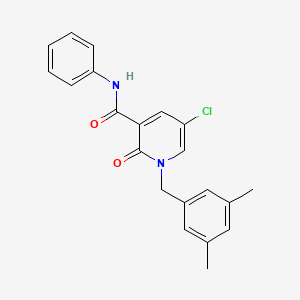

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring, a phenyl group, and a chlorinated benzyl group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzyl chloride with 2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H20ClN3O

- Molecular Weight : 345.84 g/mol

The presence of the chloro group and the pyridine moiety contributes to its unique pharmacological properties.

Antitumor Activity

Research indicates that 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide exhibits significant antitumor properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :

A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study :

In a study on rheumatoid arthritis models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, leading to reduced joint inflammation and damage .

Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. It has been studied for its potential use in conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

Case Study :

Research published in Journal of Neurochemistry found that this compound improved cognitive function in animal models of Alzheimer’s by enhancing cholinergic neurotransmission .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, suggesting potential applications as an antimicrobial agent.

Case Study :

A study conducted on bacterial strains indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Wirkmechanismus

The mechanism of action of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

5-chloro-1-benzyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide: Similar structure but without the methyl groups on the benzyl ring.

Uniqueness

The presence of the chlorine atom and the methyl groups on the benzyl ring in 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide makes it unique in terms of its chemical reactivity and potential biological activities. These structural features can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

5-Chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide, with the CAS number 400087-63-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound features a chloro group and a dimethylbenzyl moiety, which may contribute to its biological interactions.

Anticancer Activity

Some studies have suggested that pyridine derivatives can inhibit cancer cell proliferation. The structural components of this compound may interact with cellular pathways involved in tumor growth and metastasis. In vitro studies are needed to confirm these effects specifically for this compound.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties. For example, related compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests that this compound could have anti-inflammatory effects.

Study on Antimicrobial Activity

A comparative study on various pyridine derivatives showed that certain modifications led to enhanced antimicrobial properties. The study highlighted the importance of substituents on the pyridine ring in determining biological activity .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 32 µg/mL |

| Compound B | Antifungal | 16 µg/mL |

| 5-Chloro Compound | TBD | TBD |

Study on Anticancer Potential

In a recent investigation into the anticancer properties of pyridine derivatives, compounds similar to this compound were found to induce apoptosis in cancer cell lines. The mechanism was proposed to involve the modulation of apoptotic pathways through caspase activation .

Eigenschaften

IUPAC Name |

5-chloro-1-[(3,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-14-8-15(2)10-16(9-14)12-24-13-17(22)11-19(21(24)26)20(25)23-18-6-4-3-5-7-18/h3-11,13H,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPLCFQPWAHUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.